1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine
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Overview
Description
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a propan-2-amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromo-1-propanamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-methyl-1H-pyrazole in an appropriate solvent such as ethanol.
- Add 2-bromo-1-propanamine to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the reaction.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar structure with an amino group at the 4-position instead of the propan-2-amine group.
1-Methyl-1H-pyrazol-4-amine: Similar structure with an amino group at the 4-position.
3-Methyl-1H-pyrazol-5-amine: Similar structure with a methyl group at the 3-position and an amino group at the 5-position.
Uniqueness
1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is unique due to the presence of both a pyrazole ring and a propan-2-amine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylpyrazol-1-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVGQYPGYSFDRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287264 |
Source
|
Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006483-34-6 |
Source
|
Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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